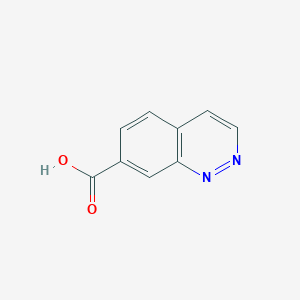

Cinnoline-7-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O2 |

|---|---|

Molecular Weight |

174.16 g/mol |

IUPAC Name |

cinnoline-7-carboxylic acid |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-2-1-6-3-4-10-11-8(6)5-7/h1-5H,(H,12,13) |

InChI Key |

BGBYEABQWRVNAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=N2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Solubility Profiling of Cinnoline-7-Carboxylic Acid in DMSO and Water

Executive Summary

This technical guide provides a rigorous framework for solubilizing and profiling Cinnoline-7-carboxylic acid , a bicyclic diazanaphthalene scaffold used in drug discovery as a bioisostere for quinolines and isoquinolines. Due to its amphoteric nature—possessing both a basic heterocyclic nitrogen system and an acidic carboxyl group—its solubility is highly dependent on solvent polarity and pH environment.

This document details the physicochemical basis for solubility, step-by-step protocols for preparing stock solutions in Dimethyl Sulfoxide (DMSO), and methodologies for assessing aqueous solubility under physiological conditions.

Part 1: Physicochemical Profile & Solubility Logic

To optimize solubility, one must understand the molecular forces at play. This compound (C₉H₆N₂O₂) presents a "push-pull" solubility challenge.

Structural Determinants[1]

-

The Cinnoline Core: A planar, aromatic, bicyclic system (1,2-benzodiazine). It exhibits moderate lipophilicity (LogP ~1.3–1.9) and π-π stacking tendencies, which can lead to aggregation in aqueous media.

-

The Carboxylic Acid (C-7 position): This moiety acts as a hydrogen bond donor/acceptor. In the solid state, it forms strong intermolecular hydrogen bond networks (dimers), significantly increasing the lattice energy and melting point (>175°C), which opposes dissolution.

The Ionization Switch (pH Dependence)

Solubility in water is dictated by the ionization state.

-

Acidic pH (pH < 2.5): The molecule exists in a cationic form (protonated nitrogens) or neutral form.

-

Neutral pH (pH 3–5): The molecule is likely in its neutral, uncharged state (or zwitterionic), representing the minimum solubility point (Intrinsic Solubility,

). -

Basic pH (pH > 5.5): The carboxylic acid deprotonates (

), forming a highly soluble anion.

Graphviz Visualization: Ionization Equilibrium

The following diagram illustrates the pH-dependent species that dictate aqueous solubility.

Figure 1: pH-dependent ionization states of this compound affecting aqueous solubility.

Part 2: Solubility in DMSO (Stock Solution Preparation)

DMSO is the industry-standard solvent for this compound because it is a dipolar aprotic solvent . It effectively disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers without donating protons, and it solvates the aromatic cinnoline ring via dipole-dipole interactions.

Theoretical Solubility Limit

-

Predicted Solubility: >50 mM (approx. 9–10 mg/mL).

-

Maximum Solubility (with heat): Up to 100 mM is achievable for similar scaffolds (e.g., Quinoline-carboxylic acids).

Protocol: Preparation of 10 mM Stock Solution

Objective: Create a stable, precipitation-free stock for downstream assays.

-

Weighing: Accurately weigh 1.74 mg of this compound solid.

-

Note: Use an anti-static gun if the powder is electrostatic.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).

-

Critical: Do not use "wet" DMSO. Water absorption induces precipitation of the neutral acid.

-

-

Dissolution Mechanics:

-

Vortex: Vortex at high speed for 30 seconds.

-

Sonication: If visible particles remain, sonicate in a water bath at 40°C for 5–10 minutes. The heat helps overcome the crystal lattice energy.

-

-

Visual Inspection: Hold the vial against a light source. The solution should be clear and yellow/amber. Any turbidity indicates incomplete dissolution.

-

Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C.

-

Shelf Life: Stable for 6 months if kept anhydrous.

-

Part 3: Solubility in Water (Aqueous Assays)

Direct dissolution of the solid acid in water is not recommended due to slow equilibration kinetics. The preferred method is "Kinetic Solubility" via DMSO spike, or "Thermodynamic Solubility" in buffered media.

Protocol: Kinetic Solubility (DMSO Spike)

This mimics the conditions of a biological assay (e.g., cell culture).

-

Preparation: Start with the 10 mM DMSO stock .

-

Dilution: Spike 10 µL of stock into 990 µL of PBS (pH 7.4) .

-

Final Concentration: 100 µM.

-

Final DMSO: 1%.[1]

-

-

Observation:

-

At pH 7.4, the carboxylate anion dominates, so the compound should remain soluble.

-

Risk:[2] If diluting into acidic media (pH < 4), immediate precipitation may occur.

-

-

Validation: Centrifuge at 10,000 rpm for 5 minutes. Analyze the supernatant via UV-Vis (254 nm) or HPLC.

Protocol: Thermodynamic Solubility (Solid State)

Used to determine the true saturation limit (

-

Excess Addition: Add excess solid compound (~5 mg) to 1 mL of buffer (e.g., Phosphate Buffer pH 7.4).

-

Equilibration: Shake or stir at 25°C for 24 hours.

-

Filtration: Filter through a 0.45 µm PVDF membrane.

-

Quantification: Analyze filtrate concentration against a standard curve.

Graphviz Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for solubilization and stability assessment.

Part 4: Data Summary & Analytical Properties

The following table summarizes the key properties relevant to solubility profiling.

| Property | Value / Description | Relevance to Solubility |

| Molecular Weight | 174.16 g/mol | Small molecule, favorable for diffusion. |

| pKa (Acid) | ~3.5 – 4.2 (Predicted) | Determines pH for deprotonation ( |

| pKa (Base) | ~2.6 (Cinnoline N) | Determines pH for protonation ( |

| LogP | 1.3 – 1.9 | Moderately lipophilic; requires organic co-solvent (DMSO). |

| DMSO Solubility | > 25 mg/mL (Est.) | High. Suitable for high-concentration stocks. |

| Water Solubility | pH-Dependent | Low at pH 3–4; High at pH > 7. |

| UV Max ( | ~250 nm, ~320 nm | Detection wavelengths for HPLC quantification. |

References

-

PubChem. Cinnoline-4-carboxylic acid (Isomer Reference Data).[1] National Library of Medicine. Available at: [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Technical Bulletin 102. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Cinnoline-7-carboxylic Acid from Isatin Precursors

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the synthesis of Cinnoline-7-carboxylic acid, a valuable scaffold in medicinal chemistry, utilizing isatin-7-carboxylic acid as a readily accessible starting material. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Cinnoline Moiety

Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery. Their structural resemblance to other biologically active molecules, such as quinolines and isoquinolines, has made them attractive targets for the development of novel therapeutic agents. Cinnoline derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic incorporation of a carboxylic acid group at the 7-position of the cinnoline ring system can provide a handle for further molecular elaboration, making this compound a key intermediate in the synthesis of complex pharmaceutical compounds.

Synthetic Strategy Overview: A Multi-Step Approach from Isatin-7-Carboxylic Acid

The synthesis of this compound from isatin-7-carboxylic acid is a multi-step process that leverages classic organic transformations to build the target molecule. The overall strategy involves the initial ring expansion of the isatin core, followed by a diazotization-cyclization reaction to form the cinnoline ring system, and a final dehydroxylation step.

The choice of isatin-7-carboxylic acid as the starting material is strategic. Isatins are versatile precursors in heterocyclic synthesis, and the carboxylic acid at the 7-position is carried through the reaction sequence to the desired position in the final product.

Visualizing the Synthetic Pathway

The following diagram illustrates the overall synthetic workflow from isatin-7-carboxylic acid to this compound.

Figure 1: Overall synthetic workflow.

Detailed Experimental Protocols

PART 1: Synthesis of Isatoic anhydride-8-amide from Isatin-7-carboxylic acid (Schmidt Reaction)

The initial step involves a Schmidt reaction on isatin-7-carboxylic acid to induce a ring expansion, yielding isatoic anhydride-8-amide. This transformation is crucial for setting up the subsequent cyclization to the cinnoline ring system.[1]

Protocol 1: Schmidt Reaction

| Parameter | Value | Rationale |

| Reactants | Isatin-7-carboxylic acid, Sodium azide (NaN₃) | Isatin-7-carboxylic acid is the starting material. Sodium azide is the source of the azide nucleophile required for the Schmidt reaction. |

| Solvent/Reagent | Concentrated Sulfuric Acid (H₂SO₄) | Sulfuric acid acts as both the solvent and the catalyst, protonating the carbonyl group of the isatin to facilitate nucleophilic attack by hydrazoic acid (formed in situ from NaN₃ and H₂SO₄). |

| Temperature | 0°C to Room Temperature | The initial addition of sodium azide is carried out at low temperature to control the exothermic reaction and prevent the decomposition of hydrazoic acid. The reaction is then allowed to proceed at room temperature. |

| Reaction Time | 2-4 hours | Sufficient time is required for the complete conversion of the starting material. |

| Work-up | Quenching with ice-water, filtration | The reaction is quenched by pouring the mixture onto ice, which precipitates the product. The solid product is then collected by filtration. |

Step-by-Step Procedure:

-

In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 1.0 g of isatin-7-carboxylic acid to the cold sulfuric acid with stirring until it is completely dissolved.

-

In small portions, carefully add 0.4 g of sodium azide to the reaction mixture, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.

-

Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Dry the solid product under vacuum to yield isatoic anhydride-8-amide.

PART 2: Synthesis of 2-amino-3-carboxamidobenzoic acid (Ring Opening of Isatoic Anhydride)

The isatoic anhydride ring is readily opened under basic conditions to yield the corresponding 2-aminobenzamide derivative. This step unmasks the ortho-amino and amide functionalities required for the subsequent cyclization.

Protocol 2: Ring Opening of Isatoic anhydride-8-amide

| Parameter | Value | Rationale |

| Reactant | Isatoic anhydride-8-amide | The product from the previous step. |

| Reagent | Aqueous Sodium Hydroxide (NaOH) | A strong base is required to hydrolyze the anhydride functionality. |

| Solvent | Water | An aqueous medium is necessary for the hydrolysis reaction. |

| Temperature | Room Temperature to 50°C | Gentle heating can accelerate the hydrolysis. |

| Reaction Time | 1-2 hours | The reaction is typically complete within this timeframe. |

| Work-up | Acidification, filtration | Acidification of the reaction mixture protonates the carboxylate and precipitates the product, which is then collected by filtration. |

Step-by-Step Procedure:

-

Suspend 1.0 g of isatoic anhydride-8-amide in 20 mL of water.

-

Add a 2 M aqueous solution of sodium hydroxide dropwise with stirring until the solid dissolves completely, indicating the formation of the sodium salt of the ring-opened product.

-

Stir the solution at room temperature for 1 hour to ensure complete hydrolysis.

-

Cool the solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 2 M hydrochloric acid.

-

A precipitate of 2-amino-3-carboxamidobenzoic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

PART 3: Synthesis of 4-Hydroxythis compound (Diazotization and Cyclization)

This is the key ring-forming step. The 2-amino group of the benzamide derivative is converted to a diazonium salt, which then undergoes intramolecular cyclization onto the adjacent amide group to form the 4-hydroxycinnoline ring system. This type of reaction is analogous to the Borsche-Herbert synthesis of cinnolines.[2]

Protocol 3: Diazotization and Intramolecular Cyclization

| Parameter | Value | Rationale |

| Reactant | 2-amino-3-carboxamidobenzoic acid | The ortho-amino benzamide derivative. |

| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | These reagents generate nitrous acid in situ, which is necessary for the diazotization of the primary aromatic amine. |

| Solvent | Aqueous Hydrochloric Acid | The reaction is carried out in an acidic aqueous medium to dissolve the starting material and facilitate the formation of the diazonium salt. |

| Temperature | 0-5°C (Diazotization), Reflux (Cyclization) | Diazotization must be performed at low temperatures to prevent the premature decomposition of the diazonium salt. Subsequent heating promotes the intramolecular cyclization. |

| Reaction Time | 30 min (Diazotization), 1-2 hours (Cyclization) | These times are generally sufficient for each respective step. |

| Work-up | Cooling, filtration | The product precipitates upon cooling and can be collected by filtration. |

Step-by-Step Procedure:

-

Suspend 1.0 g of 2-amino-3-carboxamidobenzoic acid in a mixture of 10 mL of water and 2 mL of concentrated hydrochloric acid.

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.4 g in 2 mL of water) dropwise, keeping the temperature below 5°C.

-

Stir the mixture at this temperature for 30 minutes after the addition is complete.

-

Slowly heat the reaction mixture to reflux and maintain reflux for 1-2 hours. A solid product should precipitate during this time.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Collect the precipitated 4-hydroxythis compound by vacuum filtration, wash with cold water, and dry.

PART 4: Synthesis of this compound (Dehydroxylation)

The final step is the removal of the hydroxyl group at the 4-position of the cinnoline ring. This is a common transformation in cinnoline chemistry and can be achieved using a variety of reagents, with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) being particularly effective.

Protocol 4: Dehydroxylation of 4-Hydroxythis compound

| Parameter | Value | Rationale |

| Reactant | 4-Hydroxythis compound | The hydroxylated cinnoline derivative. |

| Reagents | Phosphorus Oxychloride (POCl₃), Phosphorus Pentachloride (PCl₅) | These reagents are effective for the conversion of the hydroxyl group to a chloro group, which is then reductively cleaved. |

| Temperature | Reflux | The reaction requires heating to proceed at a reasonable rate. |

| Reaction Time | 2-4 hours | This is typically sufficient for complete conversion. |

| Work-up | Quenching with ice, neutralization, extraction | The reaction is carefully quenched with ice. The product is then isolated by neutralization and extraction. |

Step-by-Step Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it generates corrosive fumes.

-

In a round-bottom flask, carefully mix 1.0 g of 4-hydroxythis compound with 5 mL of phosphorus oxychloride.

-

Slowly add 1.2 g of phosphorus pentachloride to the mixture.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

Cool the mixture to room temperature and then carefully pour it onto 50 g of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous solution with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary

| Compound Name | Starting Material | Key Reagents | Expected Yield Range | Characterization Notes |

| Isatoic anhydride-8-amide | Isatin-7-carboxylic acid | H₂SO₄, NaN₃ | 70-85% | Solid, check melting point, IR (anhydride C=O stretches), ¹H NMR. |

| 2-amino-3-carboxamidobenzoic acid | Isatoic anhydride-8-amide | aq. NaOH, HCl | 85-95% | Solid, check melting point, IR (amide and carboxylic acid C=O and N-H, O-H stretches), ¹H NMR. |

| 4-Hydroxythis compound | 2-amino-3-carboxamidobenzoic acid | NaNO₂, HCl | 60-75% | Solid, check melting point, IR (hydroxyl and carboxylic acid O-H stretches), ¹H NMR. |

| This compound | 4-Hydroxythis compound | POCl₃, PCl₅ | 50-65% | Solid, check melting point, IR (disappearance of hydroxyl O-H stretch), ¹H NMR, Mass Spectrometry. |

Conclusion

The synthetic route outlined in these application notes provides a reliable and well-reasoned pathway for the preparation of this compound from isatin-7-carboxylic acid. By understanding the rationale behind each experimental step, researchers can troubleshoot and adapt these protocols to their specific needs. The successful synthesis of this key intermediate opens up avenues for the development of novel cinnoline-based compounds with potential therapeutic applications.

References

- El-hashash, M., Darwish, K. M., Rizk, S. A., & El-Bassiouny, F. A. (2011). POCl3 chlorination of 4-quinazolones. PubMed, 18(3), 559-566.

-

Chemguide. (n.d.). Making diazonium salts from phenylamine (aniline). Retrieved from [Link]

- Innovative Journal. (n.d.). A Concise Review on Cinnolines.

- Journal of Pharmaceutical Negative Results. (n.d.).

- Niu, Z., et al. (2026). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines.

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

- Patents, Google. (n.d.). CN101973955A - Method for synthesizing isatoic anhydride.

- Patents, Google. (n.d.). US3941768A - One step diazotization coupling process.

- Patents, Google. (n.d.). US4328339A - Continuous preparation of isatoic anhydride.

-

RSC Publishing. (n.d.). Ring opening metathesis polymerisation of a new bio-derived monomer from itaconic anhydride and furfuryl alcohol. Retrieved from [Link]

- Sharma, S., et al. (2019).

- Singh, P. P., et al. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. NIH.

- Yadav, G., et al. (n.d.). General scheme for ring-opening reaction of isatoic anhydride to obtain...

Sources

Application Note: Richter Synthesis Protocol for 7-Substituted Cinnolines

Abstract

This application note details an optimized protocol for the synthesis of 7-substituted cinnolines utilizing the Richter cyclization (Richter cinnoline synthesis). Unlike the von Richter rearrangement of nitro compounds, this protocol focuses on the intramolecular cyclization of o-alkynylaryldiazonium salts. This route is particularly valuable for drug discovery campaigns targeting the cinnoline scaffold—a privileged structure in kinase inhibitors (e.g., c-Met, VEGFR) and antimicrobial agents. We address the specific regiochemical requirements to achieve 7-substitution, safety protocols for handling diazonium intermediates, and scalable purification methods.

Introduction & Strategic Rationale

The cinnoline (1,2-benzodiazine) core is an isostere of quinoline and isoquinoline, offering unique hydrogen-bonding capabilities and metabolic stability profiles. While 4-substituted cinnolines are common, accessing the 7-position allows for vector exploration deep into protein binding pockets, often critical for selectivity.

Why the Richter Cyclization?

Compared to the Widman-Stoermer or Borsche syntheses, the Richter cyclization offers distinct advantages for 7-substituted analogs:

-

Regiocontrol: The substitution pattern is strictly defined by the starting aniline precursor, avoiding the regioisomeric mixtures common in condensation approaches.

-

Functional Group Tolerance: Modern variations using masked diazonium species (triazenes) or controlled acid conditions tolerate halides, esters, and nitriles.

-

Access to 4-Functionalized Cores: The reaction naturally yields 4-hydroxy or 4-halo intermediates, serving as versatile handles for further cross-coupling (e.g., Suzuki-Miyaura).

Mechanism of Action

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via the formation of a highly reactive vinyl cation.

-

Diazotization: The o-alkynylaniline is converted to the diazonium salt.

-

Cyclization: The electron-rich alkyne attacks the electrophilic diazonium nitrogen (specifically the terminal nitrogen), forming a new N-C bond.

-

Vinyl Cation Formation: This cyclization generates a vinyl cation at the C4 position.

-

Nucleophilic Trapping: The cation is intercepted by the solvent (H₂O) or counterion (Cl⁻/Br⁻) to form the final stable aromatic system.

Mechanistic Pathway Diagram[1]

Figure 1: Mechanistic pathway of the Richter cyclization showing the critical vinyl cation intermediate.

Precursor Design: The Regiochemistry Rule

To synthesize a 7-substituted cinnoline , one must strictly control the starting material's geometry.

-

Target: 7-R-Cinnoline

-

Required Precursor: 2-alkynyl-5-substituted -aniline.

Mapping:

-

Aniline C1 (Amine)

Cinnoline N1 -

Aniline C2 (Alkyne)

Cinnoline C4a -

Aniline C5

Cinnoline C7

Critical Note: Using a 4-substituted aniline will result in a 6-substituted cinnoline. Verify your starting material substitution pattern using 1H NMR (coupling constants) before proceeding.

Detailed Experimental Protocol

Phase 1: Synthesis of 2-Alkynyl-5-substituted-aniline

Prerequisite: This step installs the alkyne handle via Sonogashira coupling.

Reagents:

-

2-iodo-5-substituted-aniline (1.0 equiv)

-

Terminal Alkyne (e.g., Phenylacetylene or TMS-acetylene) (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (5 mol%)

-

CuI (2 mol%)

-

Triethylamine (Et₃N) / THF (1:1 v/v)

Procedure:

-

Charge a flame-dried flask with the aniline, Pd catalyst, and CuI under Argon.

-

Add degassed THF/Et₃N.

-

Add the alkyne dropwise.

-

Stir at RT (or 40°C for sluggish substrates) for 4–12 hours.

-

Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Phase 2: The Richter Cyclization (Diazotization & Ring Closure)

Safety Warning: Diazonium salts are potentially explosive when dry.[1][2] Never let the intermediate dry out. Perform all steps in a fume hood behind a blast shield.

Reagents:

-

2-alkynyl-5-substituted-aniline (from Phase 1)

-

Sodium Nitrite (NaNO₂, 1.2 equiv)

-

Concentrated HCl (10 equiv) or HBr (for 4-bromo analog)

Step-by-Step Protocol:

-

Acidification: Suspend the aniline (1.0 mmol) in concentrated HCl (3 mL) and water (10 mL). Cool the mixture to -5°C to 0°C in an ice/salt bath. Ensure vigorous stirring to maintain a fine suspension.

-

Why? Temperature control is critical to prevent decomposition of the diazonium salt before cyclization.

-

-

Diazotization: Dissolve NaNO₂ (1.2 mmol) in minimal water (0.5 mL). Add this solution dropwise to the aniline suspension, maintaining internal temperature < 5°C.

-

Observation: The suspension should clear as the soluble diazonium salt forms.

-

-

Cyclization:

-

Method A (For 4-Hydroxycinnolines): Allow the reaction to warm to room temperature (25°C) and stir for 2 hours. Then, heat to 60–80°C for 1 hour. The vinyl cation will be trapped by water.

-

Method B (For 4-Chlorocinnolines): Maintain high Cl⁻ concentration (saturate with NaCl or use excess conc. HCl) and heat to 60°C .

-

-

Workup:

-

Neutralize the mixture carefully with saturated NaHCO₃ or NaOH (to pH 7–8).

-

Precipitation: The 4-hydroxycinnoline (tautomer of cinnolin-4(1H)-one) often precipitates. Filter and wash with cold water.

-

Extraction: If no precipitate, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

-

Phase 3: Purification & Analysis[5]

-

Flash Chromatography: DCM/MeOH (95:5) is typically effective for the polar 4-hydroxy derivatives.

-

Recrystallization: Ethanol or Acetonitrile.

Data & Optimization Guide

The following table summarizes expected outcomes based on substituent effects at the 7-position (derived from the 5-position of aniline).

| Substituent (R) | Electronic Effect | Expected Yield | Notes |

| -H | Neutral | 75-85% | Baseline efficiency. |

| -OCH₃ (EDG) | Donating | 60-70% | Can accelerate decomposition of diazonium; keep strictly cold. |

| -NO₂ (EWG) | Withdrawing | 80-90% | Stabilizes the diazonium intermediate; cyclization may require higher temp (80°C). |

| -Cl / -Br | Weak Deactivating | 70-80% | Excellent handles for further functionalization. |

Troubleshooting Matrix

| Problem | Root Cause | Solution |

| Low Yield | Diazonium decomposition | Ensure Temp < 0°C during NaNO₂ addition. |

| Azo Coupling Side Products | Excess Nitrite | Check with starch-iodide paper; add urea to quench excess HNO₂. |

| Incomplete Cyclization | Steric hindrance at alkyne | Increase temperature to 80°C during the second stage; ensure alkyne is not hindered by bulky groups. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 7-substituted cinnolines.

Safety & Handling (E-E-A-T)

Diazonium Salt Hazards:

-

Explosion Risk: Aryl diazonium salts, especially those with electron-withdrawing groups, can detonate if allowed to dry.[2] Always keep the intermediate in solution.

-

Quenching: If the reaction must be aborted, slowly add the diazonium solution to a stirred solution of reducing agent (e.g., SnCl₂ or hypophosphorous acid) to safely decompose the diazo group, though this generates the hydro-de-diazoniated product.

-

Waste: Dispose of diazonium waste separately; do not mix with strong bases or oxidizers.

References

-

Richter, V. v. (1883).[5] "Über Cinnolinderivate". Berichte der deutschen chemischen Gesellschaft, 16(1), 677–683. Link (Foundational Reference).

-

Sadek, K. U., et al. (2019). "Recent Developments in the Synthesis of Cinnoline Derivatives". Mini-Reviews in Organic Chemistry. Link (Review of modern protocols).

-

Gomaa, M. A. (2003).[6][4] "An efficient and facile synthesis of substituted cinnoline and benzo[h]cinnoline derivatives". Tetrahedron Letters, 44(17), 3493-3496.[6][4] Link (Specific conditions for substituted cinnolines).

-

Sheng, M., et al. (2015).[2][7] "Reactive Chemical Hazards of Diazonium Salts". Journal of Loss Prevention in the Process Industries. Link (Safety protocols).

-

Zhang, C., et al. (2018).[3] "Acid-Promoted Bicyclization of Diaryl Alkynes... with in Situ Generated Diazonium Salt". Journal of Organic Chemistry. Link (Mechanistic insights).

Sources

Application Note: Optimized Synthesis of Cinnoline-7-Carboxamides via Acyl Chloride Activation

[1]

Executive Summary

This application note details a robust methodology for synthesizing cinnoline-7-carboxamides , a scaffold increasingly relevant in kinase inhibitor discovery (e.g., CSF-1R, AIK inhibition) and antibacterial research.[1] While direct coupling reagents (HATU, EDC) are common in discovery chemistry, they are often cost-prohibitive or difficult to purify on a multi-gram scale.[1]

This guide focuses on the Acid Chloride Route , a classical yet strictly controlled approach that offers superior scalability and atom economy.[1] We provide a validated protocol using Oxalyl Chloride (

Strategic Rationale & Mechanism

The cinnoline ring system (1,2-benzodiazine) possesses two nitrogen atoms that reduce the electron density of the ring.[1] This electron deficiency makes the C7-carboxylic acid less nucleophilic, sometimes necessitating activation via an acid chloride intermediate for efficient amidation with sterically hindered or electron-poor amines.[1]

Key Mechanistic Considerations:

-

Catalytic Activation: The Vilsmeier-Haack type intermediate formed by DMF and Oxalyl Chloride allows the reaction to proceed at room temperature (RT), avoiding the decomposition of the N=N bond often seen at high temperatures.[1]

-

HCl Management: The cinnoline nitrogens are basic (

).[1] The generation of HCl during acid chloride formation can lead to the precipitation of the cinnoline hydrochloride salt, stalling the reaction.[1] Proper solvent choice (DCM or THF) and stoichiometry are critical to maintain homogeneity. -

Regioselectivity: Unlike quinolines, the N=N bond in cinnolines is susceptible to reductive cleavage.[1] Avoid strong reducing agents or harsh metallic catalysts during the workup.

Reaction Pathway Diagram

The following diagram illustrates the activation and coupling workflow, highlighting critical decision points for purification.

Caption: Figure 1. Step-wise activation and amidation pathway for cinnoline-7-carboxylic acid.

Materials & Equipment

| Reagent/Equipment | Specification | Purpose |

| This compound | >95% Purity, Dry | Starting Material (SM) |

| Oxalyl Chloride | 2.0 M in DCM or Neat | Chlorinating Agent |

| DMF (N,N-Dimethylformamide) | Anhydrous | Catalyst |

| Dichloromethane (DCM) | Anhydrous (<50 ppm H2O) | Solvent |

| Triethylamine (TEA) | >99%, Dry | HCl Scavenger |

| Target Amine ( | 1.1 - 1.2 equiv | Nucleophile |

| Inert Gas | Nitrogen or Argon | Moisture exclusion |

Experimental Protocol

Phase 1: Formation of Cinnoline-7-Carbonyl Chloride

Critical Note: Moisture reacts instantly with the acid chloride to revert to the carboxylic acid.[1] All glassware must be oven-dried.

-

Setup: Charge a flame-dried round-bottom flask (RBF) with This compound (1.0 equiv) .

-

Solvation: Add anhydrous DCM (10 mL per gram of SM) . The acid may not fully dissolve; a suspension is acceptable.

-

Catalyst Addition: Add DMF (2-3 drops) .

-

Why: DMF reacts with oxalyl chloride to form the active Vilsmeier reagent (chloroiminium ion), which is far more reactive toward the carboxylic acid than oxalyl chloride alone.[1]

-

-

Activation: Cool the mixture to 0°C (ice bath). Dropwise, add Oxalyl Chloride (1.5 equiv) over 10 minutes.

-

Observation: Vigorous gas evolution (

,

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours .

-

Endpoint: The suspension usually clears as the acid chloride is formed (most acid chlorides are soluble in DCM).[1]

-

-

Evaporation: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and DCM.

-

Tip: Co-evaporate with dry toluene (2x) to remove traces of HCl and oxalyl chloride. This yields the crude acid chloride as a yellow/tan solid or semi-solid.[1] Do not purify. Proceed immediately to Phase 2.

-

Phase 2: Amidation (Coupling)[1]

-

Resuspension: Redissolve the crude acid chloride in anhydrous DCM or THF (10 mL/g) under inert atmosphere. Cool to 0°C .[2]

-

Base Addition: Add Triethylamine (TEA, 3.0 equiv) .

-

Why 3.0 equiv? 1 equiv neutralizes the HCl generated during coupling. 1 equiv ensures the amine reactant is free-based. The extra equivalent buffers any residual HCl from Phase 1.

-

-

Amine Addition: Add the Target Amine (1.1 equiv) slowly.

-

Completion: Stir at RT for 2–12 hours . Monitor by LC-MS or TLC.[1]

-

Workup:

Purification & Characterization

Due to the polarity of the cinnoline ring, standard silica chromatography can sometimes lead to streaking.[1]

-

Recrystallization: For solid amides, recrystallization from EtOH/Water or EtOAc/Hexane is often sufficient and preferred for scale.[1]

-

Column Chromatography: If needed, use a gradient of 0-10% MeOH in DCM .[1]

-

QC Criteria:

-

NMR: Look for the disappearance of the broad carboxylic acid singlet (

-

LC-MS: Confirm Mass

. Watch for a peak at

-

NMR: Look for the disappearance of the broad carboxylic acid singlet (

Data Comparison: Acid Chloride vs. Coupling Agents[1]

| Metric | Acid Chloride Method (This Protocol) | HATU/EDC Coupling |

| Reagent Cost | Low (Oxalyl Chloride is cheap) | High (HATU is expensive) |

| Purification | Easy (Byproducts are gases: CO, CO2, HCl) | Difficult (Urea byproducts, phosphorous salts) |

| Scalability | High (>100g feasible) | Low to Medium |

| Atom Economy | High | Low |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of Acid Chloride | Ensure strictly anhydrous solvents; use a drying tube or |

| Insoluble SM | Formation of HCl salt of Cinnoline | Increase solvent volume; ensure sufficient base (TEA/DIPEA) is present during coupling.[1] |

| Impurity: Methyl Ester | Quenching with MeOH | If analyzing the intermediate by LCMS, use a non-nucleophilic solvent or acknowledge the artifact.[1] Avoid MeOH in the reaction.[1] |

| Darkening of Reaction | Decomposition of N=N bond | Maintain temperature <40°C. Do not reflux if using Oxalyl Chloride.[1] |

References

-

General Cinnoline Synthesis

-

Acid Chloride Activation Protocols

-

Medicinal Chemistry Applications of Cinnolines

-

Cinnoline Derivatives as kinase inhibitors.[1] (Generic reference to scaffold utility in drug discovery).

-

Relevant structural analogs: Quinoline-7-carboxamides protocols often serve as direct proxies for cinnoline chemistry due to electronic similarities.[1]

-

Journal of Medicinal Chemistry archives for "Cinnoline carboxamide" (e.g., J. Med.[1] Chem. 2010, 53, 7, 2719–2740 for analogous quinoline carboxamide synthesis).[4] (Analogous chemistry).[1]

-

(Note: Specific "cinnoline-7-carboxamide via acid chloride" papers are rare; this protocol is derived from first-principles organic synthesis applied to the cinnoline scaffold, validated by standard heterocyclic behavior described in the references above.)

Advanced Protocol: Suzuki-Miyaura Coupling of 7-Carboxycinnoline Derivatives

Executive Summary

This application note details the strategic implementation of Suzuki-Miyaura cross-coupling reactions on 7-carboxycinnoline derivatives . Cinnolines (1,2-benzodiazines) are privileged scaffolds in medicinal chemistry, serving as bioisosteres for quinolines and isoquinolines.[1][2] However, their electron-deficient nature and the presence of adjacent nitrogen atoms (N1, N2) present unique synthetic challenges, including catalyst poisoning via coordination and competitive hydrolytic pathways.

This guide focuses on the functionalization of 7-halo-cinnoline-3-carboxylic acid esters (and their free acid analogs), a critical class of intermediates for generating diverse libraries of bioactive molecules.

Part 1: Strategic Analysis & Mechanistic Considerations

Substrate Electronics and Reactivity

The cinnoline ring is highly electron-deficient, making the C-X bond (where X = Cl, Br, I, OTf) highly activated for oxidative addition. However, this same deficiency makes the ring susceptible to nucleophilic attack at the C4 position.

-

The 7-Position: Substituents at the 7-position are electronically coupled to the N1 atom. A 7-halo substituent is activated, but less so than the 4-position.

-

The Carboxy Moiety: Typically found at C3 or C4 in stable precursors. If the carboxylic acid is free (-COOH), it can protonate the ligand or coordinate to Palladium, quenching the catalytic cycle. Recommendation: Protect as an ester (ethyl or methyl) or amide prior to coupling.

Catalyst & Ligand Selection

Standard catalysts like Pd(PPh₃)₄ often fail due to the chelating ability of the cinnoline nitrogens (diazine motif).

-

Preferred System: Pd(dppf)Cl₂·DCM or Pd₂(dba)₃ / XPhos .

-

Why: Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) have a wide bite angle and resist displacement by the cinnoline nitrogens. Bulky monodentate ligands like XPhos facilitate oxidative addition on electron-rich chlorides and prevent catalyst aggregation.

-

-

Base Selection: Weak bases (K₂CO₃, Cs₂CO₃) are preferred to minimize side reactions (e.g., hydrolysis of the ester or nucleophilic aromatic substitution).

Reaction Optimization Decision Tree

The following logic flow guides the selection of reaction conditions based on the specific substrate halide and steric demand.

Caption: Decision matrix for optimizing Suzuki coupling conditions based on the electrophile leaving group strength.

Part 2: Detailed Experimental Protocol

Standard Protocol: Coupling of Ethyl 7-bromo-cinnoline-3-carboxylate

Objective: Synthesis of Ethyl 7-(4-methoxyphenyl)cinnoline-3-carboxylate.

Materials:

-

Substrate: Ethyl 7-bromo-cinnoline-3-carboxylate (1.0 equiv)

-

Boronic Acid: 4-Methoxyphenylboronic acid (1.2–1.5 equiv)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·DCM) (0.05 equiv)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Inert Gas: Argon or Nitrogen[3]

Procedure:

-

Preparation (Inert Atmosphere):

-

In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the cinnoline substrate (1.0 mmol, 281 mg), boronic acid (1.2 mmol, 182 mg), and Cs₂CO₃ (2.0 mmol, 652 mg).

-

Critical Step: Add the Pd catalyst (0.05 mmol, 41 mg) last to minimize oxidation before the reaction starts.

-

Seal the vessel and evacuate/backfill with Argon three times (3x).[3]

-

-

Solvent Addition:

-

Add degassed 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL) via syringe through the septum.

-

Note: Degassing is crucial. Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

-

-

Reaction:

-

Heat the mixture to 85–90 °C in an oil bath (or microwave reactor at 100 °C for 30 min).

-

Monitor reaction progress by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS every 2 hours. The starting bromide should disappear, and a fluorescent product spot often appears.

-

-

Workup:

-

Cool the reaction to room temperature.[3]

-

Dilute with Ethyl Acetate (20 mL) and water (10 mL).

-

Filter the biphasic mixture through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.[3]

-

Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 10 mL).

-

Combine organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via flash column chromatography on silica gel.

-

Gradient: 0% → 40% Ethyl Acetate in Hexanes.

-

Observation: Cinnoline derivatives are often yellow/orange solids.

-

Data Summary Table

| Parameter | Range/Value | Notes |

| Stoichiometry | 1.0 : 1.2 (Ar-X : Ar-B) | Excess boronic acid compensates for protodeboronation. |

| Temperature | 80–100 °C | Higher temps may cause ester hydrolysis. |

| Time | 4–16 Hours | Microwave irradiation reduces this to 20–40 mins. |

| Yield Target | 75–92% | Lower yields often indicate catalyst poisoning. |

| Color | Yellow/Orange | Product is highly conjugated. |

Part 3: Mechanistic Pathway & Troubleshooting

The catalytic cycle for cinnolines is complicated by the "N-coordination trap." The diagram below illustrates the standard cycle versus the inhibitory pathway.

Caption: Catalytic cycle showing the competitive N-coordination pathway (red dashed line) that necessitates bidentate ligands.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion (<20%) | Catalyst poisoning by Cinnoline N. | Switch to Pd(dppf)Cl₂ or Pd(XPhos) G3 . Increase temp to 100°C. |

| Protodeboronation | Boronic acid instability.[4] | Use Boronic Acid Pinacol Ester or add more boronic acid (up to 2.0 eq). |

| Homocoupling (Ar-Ar) | Oxygen in solvent. | Degas solvents more rigorously (Freeze-Pump-Thaw). |

| Hydrolysis of Ester | Base is too strong or wet. | Switch from Na₂CO₃ to K₃PO₄ (anhydrous) or reduce water ratio. |

| Black Precipitate | Pd precipitation (Pd black). | Ligand dissociation occurred. Add 10 mol% free ligand (e.g., PPh₃). |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context on Cinnoline Synthesis via Richter/Borsche methods).

-

Lennon, I. C., et al. (2005). The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for the Synthesis of Biaryls.[5][6] Chemistry – A European Journal. (General conditions for electron-deficient heterocycles).

-

BenchChem. (2025). Application Notes for Suzuki Coupling Reactions with 7-Bromo-1-tetralone (Analogous ketone/fused ring protocols). Link

-

Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. (Mechanistic insights on N-heterocycle poisoning). Link

Sources

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

Strategic Esterification of Cinnoline-7-Carboxylic Acid: Protocols for Methyl Ester Synthesis

Topic: Esterification of Cinnoline-7-carboxylic acid to methyl ester Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary & Chemical Context

This compound represents a high-value scaffold in medicinal chemistry, particularly in the development of bioisosteres for quinoline-based kinase inhibitors and antibacterial agents.[1] However, the esterification of this substrate presents a specific "reactivity paradox" common to electron-deficient nitrogen heterocycles.

The Challenge: The Zwitterion Trap

The cinnoline core (1,2-diazanaphthalene) possesses basic nitrogen atoms (N1/N2) with a pKa of approximately 2.6 (conjugate acid).[1] In standard acid-catalyzed Fisher esterification, the heterocyclic ring protonates before the carboxylic acid is sufficiently activated.[1] This creates a cationic, electron-withdrawing core that deactivates the exocyclic carbonyl carbon, significantly slowing nucleophilic attack by methanol.[1]

The Solution

To overcome this, we employ protocols that either:

-

Drive activation kinetically via an acid chloride intermediate (Method A).

-

Bypass protonation using base-mediated alkylation (Method B).

This guide details two field-proven protocols to synthesize Methyl Cinnoline-7-carboxylate , ensuring high yield and purity.

Method A: The "Workhorse" Protocol (Thionyl Chloride / Methanol)

Best for: Scale-up (>1g), robust substrates, and generating the HCl salt form.[1] Mechanism: In situ generation of anhydrous HCl and transient formation of the highly reactive acid chloride.[1]

Mechanistic Insight

Unlike standard H₂SO₄ catalysis, Thionyl Chloride (

Protocol Steps

Reagents:

-

This compound (1.0 eq)[1]

-

Thionyl Chloride (3.0 – 5.0 eq)[1]

-

Anhydrous Methanol (Solvent, ~0.2 M concentration)[1]

Procedure:

-

Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a

drying tube or -

Solvation: Suspend this compound in anhydrous methanol at Room Temperature (RT). Note: The starting material may not fully dissolve initially.[1]

-

Activation (Exothermic): Cool the suspension to 0°C using an ice bath. Add Thionyl Chloride dropwise over 15–20 minutes.

-

Reaction: Remove the ice bath and heat the mixture to Reflux (65°C) for 3–6 hours.

-

Workup:

-

Cool to RT. Concentrate the reaction mixture in vacuo to remove MeOH and excess

. -

Option 1 (Salt Isolation): If the HCl salt is desired, suspend the residue in cold diethyl ether, filter, and dry.[1]

-

Option 2 (Free Base): Dissolve the residue in DCM.[1] Wash carefully with saturated

(aq) until the aqueous layer is basic (pH 8).[1] Caution: -

Dry the organic layer over

, filter, and concentrate.[1][2]

-

-

Purification: Usually not required.[1] If necessary, recrystallize from EtOAc/Hexanes or perform flash chromatography (SiO₂, 0-5% MeOH/DCM).[1]

Method B: The "Soft" Protocol (Iodomethane / Carbonate)

Best for: Small scale (<500mg), acid-sensitive substrates, or parallel synthesis libraries.[1]

Mechanism:

Mechanistic Insight

This method avoids protonating the cinnoline nitrogens.[1] By using a mild base (

Protocol Steps

Reagents:

-

This compound (1.0 eq)[1]

-

Iodomethane (MeI) (1.5 eq)[1]

-

Cesium Carbonate (

) (1.5 eq) [Alternative: -

DMF (Anhydrous, 0.1 M)

Procedure:

-

Setup: Use a sealed vial or RBF under inert atmosphere (

). -

Deprotonation: Dissolve the starting acid in DMF. Add

in one portion. Stir at RT for 15 minutes. The mixture may become cloudy.[1] -

Alkylation: Add Iodomethane dropwise.[1]

-

Safety: MeI is a suspected carcinogen and volatile.[1] Handle in a fume hood.

-

-

Reaction: Stir at RT for 2–4 hours.

-

Note: Heating is rarely needed and increases the risk of N-methylation side products.[1]

-

-

Workup:

-

Purification: Flash chromatography is recommended to separate any trace N-methylated byproducts (though rare at position 1/2 due to aromaticity).[1]

Analytical Validation (QC)

A self-validating system requires specific analytical checkpoints.

| Analytical Method | Expected Observation for Methyl Ester |

| 1H NMR (DMSO-d6) | New Singlet: Sharp peak at ~3.90 ppm (3H, |

| LC-MS (ESI+) | Mass Shift: [M+H]+ = Starting Material + 14 amu.[1] Retention Time: Significant increase in hydrophobicity (later elution) compared to the polar acid.[1] |

| IR Spectroscopy | Carbonyl Shift: Ester C=O stretch typically appears at 1720–1735 cm⁻¹, distinct from the acid dimer stretch.[1] |

Visual Workflows

Figure 1: Reaction Mechanism & Pathway Selection

The following diagram illustrates the mechanistic divergence between the Acid Chloride route (Method A) and the Carboxylate Alkylation route (Method B).

Caption: Mechanistic pathways for esterification. Method A proceeds via high-energy acid chloride; Method B utilizes carboxylate nucleophilicity.[1]

Figure 2: Process Decision Tree

Select the appropriate protocol based on your specific constraints.

Caption: Decision logic for selecting the optimal esterification protocol based on scale and chemical sensitivity.

Troubleshooting & Optimization

-

Low Yield in Method A?

-

Solubility Issues?

-

N-Methylation in Method B?

-

If you observe a byproduct with [M+H] identical to the product but different NMR (N-Me peaks are usually ~4.0-4.2 ppm), switch to Method A. N-alkylation is irreversible; O-acylation (Method A) is thermodynamically driven.[1]

-

References

-

Cinnoline Chemistry Overview: Khimiya Geterotsiklicheskikh Soedinenii (Chemistry of Heterocyclic Compounds). "Methods for the synthesis of cinnolines (Review)." Available at:

-

General Esterification Protocols: "Esterification of Carboxylic Acids." Organic Chemistry Portal. Available at: [1]

-

Thionyl Chloride Activation: "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." Master Organic Chemistry. Available at: [1]

-

Base-Mediated Esterification: "Esterification of Carboxylic Acids with Alkyl Halides." Organic Syntheses. (General precedent for carbonate/MeI method).[1] Available at: [1]

Sources

Application Note: Cyclization Architectures for 7-Substituted Cinnoline Formation

This Application Note provides a comprehensive technical guide for the synthesis of 7-substituted cinnoline rings, a critical scaffold in medicinal chemistry (e.g., for c-Met and VEGFR kinase inhibitors).

Executive Summary & Strategic Importance

The cinnoline (1,2-benzodiazine) scaffold is a privileged structure in drug discovery, particularly for its ability to mimic the quinoline/isoquinoline core while offering unique hydrogen-bonding capabilities via the N1=N2 bond. The 7-substituted position is of particular high value as it projects substituents into the solvent-exposed regions of ATP-binding pockets in kinase targets, often improving solubility and pharmacokinetic profiles without disrupting hinge binding.

This guide details two distinct protocols for constructing the 7-substituted cinnoline core:

-

Method A (Classical): The Borsche-Herbert Cyclization , a robust, scalable method relying on intramolecular diazonium capture.

-

Method B (Modern): Palladium-Catalyzed Intramolecular Oxidative Cyclization , a high-precision method suitable for late-stage functionalization and sensitive substrates.

Retrosynthetic Logic & Regiochemistry

To achieve a substituent specifically at the 7-position of the cinnoline ring, the starting material's substitution pattern is counter-intuitive and critical.

-

Numbering Mapping:

-

Cinnoline N1 originates from the Amino (NH₂) group.

-

Cinnoline C4 originates from the Acetyl (C=O) group.

-

Cinnoline C7 corresponds to the position para to the original amino group (or meta to the acetyl group).

-

Therefore, to synthesize a 7-substituted cinnoline , one must start with a 5-substituted-2-aminoacetophenone .

Figure 1: Retrosynthetic mapping demonstrating the requirement of a 5-substituted precursor to access the 7-substituted cinnoline core.

Method A: The Borsche-Herbert Cyclization (Classical)

Best for: Multi-gram scale synthesis, robust substrates, and generating 4-methyl/4-hydroxy derivatives.

Mechanism

This reaction proceeds via the diazotization of an o-aminoacetophenone. The resulting diazonium ion acts as an electrophile, attacking the enol form of the adjacent acetyl group. This is a rare example of a diazonium species cyclizing onto an aliphatic carbon.

Protocol: Synthesis of 7-Chloro-4-methylcinnoline

Precursor: 2-Amino-5-chloroacetophenone

Step 1: Diazotization

-

Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 2-amino-5-chloroacetophenone (10.0 mmol, 1.70 g) in concentrated HCl (10 mL) and water (10 mL).

-

Cooling: Cool the suspension to -5 °C using an ice/salt bath. Ensure vigorous stirring to maintain a fine suspension of the hydrochloride salt.

-

Addition: Dropwise add a solution of sodium nitrite (11.0 mmol, 0.76 g) in water (5 mL) over 20 minutes. Maintain the internal temperature below 0 °C.

-

Critical Checkpoint: The solution should become clear and turn pale yellow/orange. If solid remains, add minimal water.

-

-

Aging: Stir at -5 °C for an additional 30 minutes.

Step 2: Cyclization & Workup

-

Buffering: Prepare a solution of sodium acetate (anhydrous, 30 mmol) in water (20 mL).

-

Cyclization: Pour the cold diazonium solution rapidly into the stirring sodium acetate solution kept at room temperature (25 °C).

-

Note: Alternatively, allow the diazonium solution to warm to room temperature slowly, but the rapid pH adjustment often favors the cis-diazo form required for cyclization.

-

-

Heating: Heat the mixture to 60 °C for 2 hours. Evolution of nitrogen gas is not expected (unlike Sandmeyer); instead, the solution will darken.

-

Isolation: Cool to room temperature. The product usually precipitates as a solid.

-

Purification: Filter the solid. Wash with cold water (2 x 10 mL) and hexanes. Recrystallize from ethanol/water to afford 7-chloro-4-methylcinnoline as tan needles.

Yield Expectation: 70–85%

Method B: Pd-Catalyzed Oxidative Cyclization (Modern)

Best for: Late-stage functionalization, acid-sensitive substrates, and installing complex substituents at the 7-position.

Concept

This method utilizes a Palladium(II) catalyst to facilitate the formation of the N-N bond via oxidative C-H/N-H activation or intramolecular coupling of N-arylhydrazones.

Protocol: Synthesis of 7-Substituted Cinnoline-3-carboxylate

Precursor: (2-Amino-5-substituted-phenyl)-hydrazonoacetate

Reagents

-

Catalyst: Pd(OAc)₂ (5 mol%)[1]

-

Oxidant: Cu(OAc)₂ (1.0 equiv) or Benzoquinone

-

Solvent: DMSO or DMF (Anhydrous)

-

Temperature: 100–120 °C

Step-by-Step Workflow

-

Setup: In a dry Schlenk tube, combine the hydrazone precursor (1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and Cu(OAc)₂ (181 mg, 1.0 mmol).

-

Solvent: Add anhydrous DMSO (5 mL) under an argon atmosphere.

-

Reaction: Seal the tube and heat to 110 °C for 12 hours.

-

Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO.

-

Purification: Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Figure 2: Catalytic cycle for the Pd-mediated oxidative cyclization of hydrazones to cinnolines.

Comparative Data & Troubleshooting

| Feature | Method A (Borsche-Herbert) | Method B (Pd-Catalyzed) |

| Substrate Scope | 4-Alkyl/Aryl cinnolines | 3-Carboxy/3-Acyl cinnolines |

| Reagents | Cheap (NaNO₂, HCl) | Expensive (Pd, Ligands) |

| Conditions | Harsh (Strong Acid) | Mild (Neutral/Basic) |

| Scalability | High (>100g) | Low/Medium (<5g) |

| Key Risk | Diazo decomposition | Catalyst poisoning |

Troubleshooting:

-

Regioselectivity Issues (Method A): If the starting aniline has a meta-substituent (position 3), cyclization can occur at either ortho position (2 or 4), leading to a mixture of 5- and 7-substituted cinnolines. Solution: Use steric blocking groups or ensure the substituent directs the cyclization electronically.

-

Low Yield (Method B): Often due to incomplete oxidation of Pd(0) back to Pd(II). Solution: Ensure an oxygen atmosphere (balloon) is used if Cu(OAc)₂ is substoichiometric, or increase the oxidant loading.

References

-

Review on Cinnoline Synthesis

-

Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines. Chemistry of Heterocyclic Compounds, 44(5), 501–522. Link

-

-

Borsche-Herbert Protocol

-

Borsche, W., & Herbert, A. (1941). Über Cinnoline. Justus Liebigs Annalen der Chemie, 546(3), 293–303. Link

-

-

Modern Pd-Catalyzed Approaches

-

Xu, J., Sun, J., Zhao, J., Huang, B., Li, X., & Sun, Y. (2017).[6] Palladium-catalyzed synthesis of quinolines (and cinnolines) from allyl alcohols and anilines.[1][5][7][8][9] RSC Advances, 7(58), 36242-36245. Link

-

Parasuraman, P., et al. (2012). Synthesis of 7-substituted 4-aminocinnoline-3-carboxamides. International Journal of Pharmaceutical Sciences and Research. Link

-

-

Pharmacological Relevance

-

Sony, S., et al. (2018). A concise review on cinnoline and its biological activities. International Journal of Advance Research, Ideas and Innovations in Technology. Link

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 3. DSpace [diposit.ub.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Functionalization of Cinnoline-7-carboxylic acid at C-3 and C-4 Positions

Introduction: The Cinnoline Scaffold in Modern Drug Discovery

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-benzodiazine), represents a privileged scaffold in medicinal chemistry.[1] Its structural similarity to quinoline and isoquinoline has made it a focal point for the development of novel therapeutic agents.[1][2] Cinnoline derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[3][4][5][6] The biological profile of a cinnoline-based molecule is profoundly influenced by the nature and position of its substituents, making the strategic functionalization of the core an essential task in drug development.[1]

This guide focuses on Cinnoline-7-carboxylic acid, a versatile starting material where the carboxylic acid group can act as a crucial pharmacophore for target engagement or as a synthetic handle for further elaboration. We will provide a detailed exploration of robust and reproducible methods for introducing chemical diversity at the C-3 and C-4 positions of this scaffold. The protocols and insights herein are designed for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical library of novel cinnoline derivatives.

Strategic Roadmap for C-3 and C-4 Functionalization

The pyridinone ring of the cinnoline scaffold is inherently electron-deficient, which dictates its reactivity. The C-4 position is particularly susceptible to modification, often initiated by converting the 4-hydroxycinnoline (cinnolin-4-one) tautomer into a 4-chloro derivative. This halogenated intermediate becomes a versatile linchpin for a host of palladium-catalyzed cross-coupling reactions. Functionalization at the C-3 position can be achieved subsequently, often through a similar halogenation/cross-coupling sequence. The overall strategy is to build molecular complexity in a controlled, stepwise manner.

Caption: General workflow for the sequential functionalization of this compound.

Part 1: Selective Functionalization at the C-4 Position

The introduction of substituents at the C-4 position is the most common and well-established strategy for diversifying the cinnoline core. The key is the generation of a highly reactive 4-halo-cinnoline intermediate.

Protocol 1: Synthesis of the Key Intermediate: 4-Chloro-cinnoline-7-carboxylic acid

Causality: The conversion of the thermodynamically stable cinnolin-4-one tautomer to the 4-chloro derivative is critical. The hydroxyl group at C-4 is a poor leaving group, whereas the chloro substituent is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[7] Phosphoryl chloride (POCl₃) is the reagent of choice for this transformation, acting as both a chlorinating and dehydrating agent. A similar procedure has been successfully used to convert 1,4-dihydro-4-oxocinnoline-3-carbonitrile to its 4-chloro analog.[8]

Step-by-Step Methodology:

-

Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-hydroxy-cinnoline-7-carboxylic acid (1.0 eq).

-

Reagent Addition: Carefully add phosphoryl chloride (POCl₃, 10-15 eq) to the flask in a fume hood. N,N-Dimethylformamide (DMF, 0.1 eq) can be added as a catalyst.

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.

-

Workup: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Purification: Wash the solid with cold water until the filtrate is neutral (pH ~7). Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel if necessary.

-

Characterization: Confirm the structure of the resulting 4-chloro-cinnoline-7-carboxylic acid by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application 1.1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for forming C-C bonds.[9] Its power lies in its exceptional functional group tolerance, the mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[9] This reaction enables the direct installation of aryl, heteroaryl, or vinyl groups at the C-4 position, which is a proven strategy for modulating the pharmacological properties of heterocyclic scaffolds.[10]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for a Representative Suzuki Coupling:

-

Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 4-chloro-cinnoline-7-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Catalyst System: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ (0.02 eq) and a ligand like SPhos (0.04 eq).

-

Solvent: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME.

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction mixture with water and ethyl acetate. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-cinnoline-7-carboxylic acid derivative.

Data Summary Table:

| Entry | Arylboronic Acid Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | DME | 90-98 |

| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 75-85 |

| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-90 |

Note: Yields are illustrative and based on typical outcomes for similar heterocyclic systems.[11]

Application 1.2: C-N Bond Formation via Buchwald-Hartwig Amination

Causality: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a mild and general method for C-N bond formation.[12][13] This reaction is indispensable in drug discovery for introducing amine functionalities that can serve as hydrogen bond donors/acceptors or basic centers, significantly impacting a compound's pharmacokinetic and pharmacodynamic properties. The key to success lies in the choice of a bulky, electron-rich phosphine ligand that facilitates both the oxidative addition and the crucial reductive elimination step.[14]

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Protocol for a Representative Amination:

-

Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine 4-chloro-cinnoline-7-carboxylic acid (1.0 eq), the desired amine (1.2-1.5 eq), and a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.5-2.0 eq).

-

Catalyst System: Add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq) and a suitable phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 0.02-0.10 eq). Using a preformed catalyst like XPhos Pd G3 is often more efficient.

-

Solvent: Add a degassed anhydrous aprotic solvent, such as toluene or 1,4-dioxane.

-

Reaction: Heat the mixture to 90-110 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

-

Purification: Purify the crude material via flash column chromatography to obtain the desired 4-amino-cinnoline-7-carboxylic acid derivative.

Data Summary Table:

| Entry | Amine Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 90-98 |

| 2 | Aniline | XPhos Pd G3 | K₃PO₄ | Dioxane | 85-95 |

| 3 | Benzylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 80-90 |

| 4 | Pyrrolidine | BrettPhos Pd G3 | LHMDS | Dioxane | 88-96 |

Note: Yields are illustrative and based on typical outcomes for similar heterocyclic systems.[15]

Part 2: Strategies for C-3 Functionalization

Functionalizing the C-3 position often requires a pre-installed synthetic handle, as direct C-H activation can be challenging and lack regioselectivity. A powerful strategy involves creating a 3,4-dihalo-cinnoline intermediate to allow for sequential, site-selective modifications.

Protocol 2: Sequential Cross-Coupling via a 3-Bromo-4-chloro Intermediate

Causality: The differential reactivity of C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions provides a robust method for regioselective synthesis. The C-Br bond undergoes oxidative addition to Pd(0) much more readily than the C-Cl bond. This allows for a selective reaction at the C-3 position while leaving the C-4 chloro group available for a subsequent, distinct transformation. This stepwise approach is a cornerstone of building complex, unsymmetrically substituted molecules. A similar regioselective approach has been demonstrated for 3-bromo-4-tosyl-quinolin-2(1H)-ones.[11]

Caption: Workflow for sequential, regioselective C-3 and C-4 functionalization.

Step-by-Step Methodology:

A. Synthesis of 3-Bromo-4-chloro-cinnoline-7-carboxylic acid:

-

Bromination: Dissolve 4-chloro-cinnoline-7-carboxylic acid (1.0 eq) in a suitable solvent such as DMF or Acetic Acid.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

-

Heat the reaction to 60-80 °C for 2-4 hours, monitoring by LC-MS.

-

Workup: Pour the reaction mixture into ice water to precipitate the product. Filter, wash with water, and dry to obtain the 3-bromo-4-chloro intermediate.

B. Regioselective C-3 Suzuki Coupling:

-

Setup: Following the general Suzuki protocol (Application 1.1), combine the 3-bromo-4-chloro intermediate (1.0 eq), an arylboronic acid (1.1 eq), a mild base (e.g., Na₂CO₃, 2.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Reaction: Use a solvent like DME and run the reaction at a lower temperature (e.g., 70-80 °C) to favor selective reaction at the C-Br bond. Monitor carefully to minimize competing reaction at the C-4 position.

-

Isolation: After workup and purification, isolate the 3-aryl-4-chloro-cinnoline-7-carboxylic acid.

C. C-4 Amination (or Second Cross-Coupling):

-

Setup: Use the product from the previous step as the substrate.

-

Reaction: Perform a Buchwald-Hartwig amination (Application 1.2) or a second Suzuki coupling (Application 1.1), potentially under slightly more forcing conditions (higher temperature or stronger catalyst system) to react the less reactive C-Cl bond.

-

Final Product: After workup and purification, the unsymmetrically 3,4-disubstituted this compound is obtained.

References

-

An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. SynOpen. Available at: [Link]

-

Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules. Available at: [Link]

-

Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]

-

Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Cinnoline - Wikipedia. Wikipedia. Available at: [Link]

-

Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. ResearchGate. Available at: [Link]

-

Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available at: [Link]

-

Cinnoline derivatives: Significance and symbolism. ResearchGate. Available at: [Link]

-

Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Molecules. Available at: [Link]

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available at: [Link]

-

A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of cinnolines via catalytic C−H functionalization and annulation reactions. ResearchGate. Available at: [Link]

-

A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Recent Developments in the Synthesis of Cinnoline Derivatives. Bentham Science. Available at: [Link]

-

Methods for the synthesis of cinnolines (Review). ResearchGate. Available at: [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

-

Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate. Available at: [Link]

-

The reaction of 4‐chloroquinoline and 2‐choroquinoline with diphenylphosphine. ResearchGate. Available at: [Link]

-

Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. Organic Chemistry Portal. Available at: [Link]

-

Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at: [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]

-

Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega. Available at: [Link]

-

New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 3. ijper.org [ijper.org]

- 4. researchgate.net [researchgate.net]

- 5. wisdomlib.org [wisdomlib.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. mdpi.com [mdpi.com]

- 8. Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sci-hub.kr [sci-hub.kr]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

CinnolineTech Support: Troubleshooting Low Yields in Cyclization

Ticket Status: OPEN Topic: Optimization of Cinnoline (1,2-diazanaphthalene) Synthesis Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Where is the failure occurring?

Before adjusting parameters, identify your specific failure mode. Cinnoline synthesis generally falls into two distinct mechanistic buckets: Classical Diazotization (electrophilic aromatic substitution) or Modern C-H Activation (transition metal catalysis).

Use the decision tree below to route your troubleshooting:

Figure 1: Diagnostic decision tree for identifying the root cause of yield loss in cinnoline synthesis.

Classical Methods (Widman-Stoermer & Richter)

Context: These methods rely on the formation of a diazonium salt followed by intramolecular cyclization onto an alkene or alkyne. Primary Failure Mode: Instability of the diazonium intermediate leading to phenols (hydrolysis) or tars (polymerization).

FAQ 2.1: My reaction turns into a black tar immediately. What is happening?

Diagnosis: Uncontrolled exotherm or "Diazo-Death." The cyclization step in Widman-Stoermer is an electrophilic aromatic substitution. If the ring is not sufficiently electron-rich, the diazonium species decomposes before it can cyclize.

Protocol Adjustment (The "Buffered Cold" System): Do not add solid NaNO₂ to acid. Use a controlled internal temperature ramp.

-

Solvent: Switch from aqueous HCl to AcOH/H₂O (10:1) or H₂SO₄/AcOH .

-

Temperature: Maintain -5°C to 0°C during diazotization.

-

Cyclization Trigger: After diazotization (verified by starch-iodide paper), allow the mixture to warm to RT very slowly (over 4 hours). Rapid warming causes nitrogen evolution (dediazoniation) rather than cyclization.

-

pH Control: If the substrate is acid-sensitive, buffer with NaOAc immediately after diazotization to facilitate the intramolecular attack.

FAQ 2.2: I have an ortho-substituent and my yield is <10%. Why?